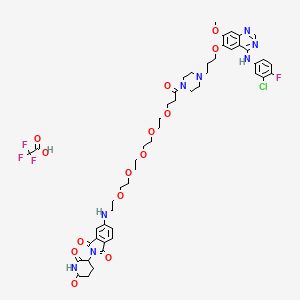

MS9427 TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C50H59ClF4N8O14 |

|---|---|

分子量 |

1107.5 g/mol |

IUPAC名 |

5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C48H58ClFN8O12.C2HF3O2/c1-64-41-30-39-36(45(53-31-52-39)54-33-4-6-38(50)37(49)28-33)29-42(41)70-16-2-11-56-12-14-57(15-13-56)44(60)9-17-65-19-21-67-23-25-69-26-24-68-22-20-66-18-10-51-32-3-5-34-35(27-32)48(63)58(47(34)62)40-7-8-43(59)55-46(40)61;3-2(4,5)1(6)7/h3-6,27-31,40,51H,2,7-26H2,1H3,(H,52,53,54)(H,55,59,61);(H,6,7) |

InChIキー |

SZDKGDPFHUTOHP-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of MS9427 TFA

An Examination of Available Scientific Literature

Introduction

Trifluoroacetic acid (TFA) is a synthetic organofluorine compound that has garnered significant attention due to its widespread presence in the environment and its use in chemical synthesis. This document aims to provide a comprehensive overview of the current scientific understanding of TFA, with a particular focus on its potential mechanism of action in biological systems. The information presented herein is intended for researchers, scientists, and drug development professionals.

Methodology

A thorough review of publicly available scientific literature was conducted to gather information on Trifluoroacetic acid (TFA). The search focused on its environmental impact, chemical properties, and any documented interactions with biological systems.

Results

The comprehensive search of scientific databases and literature did not yield any specific information for a compound designated as "MS9427 TFA." The search results consistently refer to Trifluoroacetic acid (TFA) as a general chemical substance rather than a specific therapeutic agent or research molecule with the identifier "MS9427."

The available literature on TFA primarily discusses its role as a persistent environmental substance and its applications in analytical chemistry.[1][2][3][4] TFA is a known transformation product of various per- and polyfluoroalkyl substances (PFAS), including some fluorinated gases, pesticides, and pharmaceuticals.[1][3] Due to its high stability, it accumulates in various environmental compartments, including water sources and biological tissues.[1][3]

In the context of laboratory research, TFA is commonly used as an ion-pairing agent in high-performance liquid chromatography (HPLC) and as a reagent in peptide synthesis.[5]

While some studies have investigated the toxicological effects of TFA, indicating potential liver and reproductive toxicity in mammals, the specific molecular mechanisms underlying these effects are not extensively detailed in the provided search results.[1][3]

Based on the extensive literature search, there is no publicly available information on a compound specifically named "this compound." Therefore, it is not possible to provide an in-depth technical guide on its mechanism of action, quantitative data, experimental protocols, or associated signaling pathways as requested. The information available pertains to the general chemical Trifluoroacetic acid (TFA) and its environmental and analytical chemistry aspects.

For researchers and professionals seeking information on a specific therapeutic agent, it is crucial to use the correct and complete nomenclature or identifier as assigned during its development or clinical trial phase. Without a valid identifier, a comprehensive and accurate analysis of its mechanism of action and other technical details cannot be performed.

References

- 1. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insufficient evidence for the existence of natural trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MS9427 TFA: A PROTAC-Based EGFR Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS9427 TFA, a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Epidermal Growth Factor Receptor (EGFR). This compound has emerged as a significant tool in anticancer research, particularly for non-small cell lung cancer (NSCLC) harboring EGFR mutations. This document details the compound's target, mechanism of action, quantitative data, and the experimental protocols utilized in its characterization.

Core Target and Mechanism of Action

MS9427 is a hetero-bifunctional molecule that acts as a potent degrader of the Epidermal Growth Factor Receptor (EGFR).[1][2] Its primary molecular target is EGFR, with a notable selectivity for mutant forms of the receptor, such as the L858R and Del19 mutations, over the wild-type (WT) protein.[1][2][3]

The "TFA" designation in this compound indicates that the compound is supplied as a trifluoroacetate salt, a common practice for stabilizing and purifying synthetic peptides and small molecules.

The mechanism of action for MS9427 involves hijacking the cell's natural protein disposal machinery. As a PROTAC, MS9427 simultaneously binds to both EGFR and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of EGFR. The poly-ubiquitin chain acts as a tag, marking the receptor for degradation by two primary cellular pathways: the ubiquitin/proteasome system (UPS) and the autophagy/lysosome pathway.[1][2][3] This dual-pathway degradation leads to a significant reduction in the total cellular levels of mutant EGFR, thereby inhibiting downstream signaling and suppressing the proliferation of cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the activity of MS9427.

| Parameter | Target | Value (nM) | Cell Line | Reference |

| Binding Affinity (Kd) | Wild-Type EGFR | 7.1 | - | [1][2] |

| L858R Mutant EGFR | 4.3 | - | [1][2] | |

| Degradation Potency (DC50) | EGFRDel19 | 82 ± 73 | HCC-827 | [1][4] |

| Growth Inhibition (GI50) | - | 870 ± 270 | HCC-827 | [2] |

Experimental Protocols

The characterization of MS9427 involved several key experimental procedures to elucidate its binding, degradation, and cellular effects.

Western Blotting for Protein Degradation

-

Objective: To quantify the reduction in EGFR protein levels following treatment with MS9427.

-

Methodology:

-

HCC-827 cells, which harbor an EGFR exon 19 deletion, were cultured to approximately 80% confluency.

-

The cells were then treated with varying concentrations of MS9427 (or a vehicle control) for a specified duration (e.g., 16 hours).[4]

-

Following treatment, cells were lysed, and total protein was extracted.

-

Protein concentrations were determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane was incubated with a corresponding secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software. The DC50 value, the concentration at which 50% of the target protein is degraded, was then calculated.[1]

-

Cell Viability Assay

-

Objective: To determine the effect of MS9427 on the proliferation of cancer cells.

-

Methodology:

-

HCC-827 cells were seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere, they were treated with a range of concentrations of MS9427.

-

The cells were incubated for a prolonged period (e.g., 72 hours).

-

Cell viability was assessed using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay like the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The absorbance or luminescence was measured using a plate reader.

-

The data was normalized to the vehicle-treated control cells, and the GI50 value, the concentration that causes a 50% reduction in cell growth, was calculated.[2]

-

Co-immunoprecipitation to Confirm Ternary Complex Formation

-

Objective: To demonstrate the formation of the EGFR-MS9427-CRBN ternary complex.

-

Methodology:

-

Cells expressing the target proteins were treated with MS9427.

-

Cells were lysed under non-denaturing conditions to preserve protein-protein interactions.

-

The cell lysate was incubated with an antibody specific for either EGFR or the E3 ligase.

-

Protein A/G beads were added to pull down the antibody-protein complex.

-

The beads were washed to remove non-specific binding partners.

-

The immunoprecipitated proteins were eluted and analyzed by Western blotting using antibodies against the other components of the expected ternary complex. The presence of all three components (EGFR, the E3 ligase, and the PROTAC-bound protein) confirms the formation of the ternary complex.[1]

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of MS9427 leading to EGFR degradation.

Experimental Workflow Diagram

Caption: Workflow for characterizing MS9427's cellular activity.

References

- 1. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EGFR PROTAC degraders 21(Icahn School of Medicine at Mount Sinai) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

MS9427 TFA: A Technical Guide to a Potent and Selective PROTAC Degrader of Mutant EGFR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MS9427 TFA, a potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade mutant epidermal growth factor receptor (EGFR). This document details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and relevant signaling pathways, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a heterobifunctional molecule that potently and selectively induces the degradation of mutant forms of the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC) and other malignancies. Unlike traditional small-molecule inhibitors that block the enzymatic activity of EGFR, this compound hijacks the cell's natural protein disposal machinery to eliminate the entire EGFR protein. This approach offers the potential to overcome resistance mechanisms associated with kinase inhibitors and provides a more sustained therapeutic effect.

Structurally, MS9427 is composed of a ligand that binds to EGFR, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase. This tripartite architecture facilitates the formation of a ternary complex between EGFR and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. MS9427 has been shown to act through both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway to achieve EGFR degradation[1][2]. The trifluoroacetic acid (TFA) salt form is a common result of the purification process for synthetic peptides and small molecules[2][3][4]. While generally not impacting the core activity of the molecule, it is a factor to consider in experimental design, as TFA salts can sometimes influence cellular assays[3].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for MS9427, providing a clear comparison of its binding affinity, degradation potency, and anti-proliferative activity.

Table 1: Binding Affinity of MS9427

| Target | Binding Affinity (Kd, nM) |

| EGFR (Wild-Type) | 7.1[1] |

| EGFR (L858R Mutant) | 4.3[1] |

Table 2: In Vitro Degradation and Anti-proliferative Activity of MS9427

| Cell Line | EGFR Mutation | DC50 (nM) | GI50 (µM) |

| HCC-827 | delE746-A750 | 82 ± 73[1] | 0.87 ± 0.27[1] |

DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.

Mechanism of Action and Signaling Pathways

This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

PROTAC Mechanism of Action

The mechanism of action for a PROTAC like MS9427 can be visualized as a catalytic cycle.

Caption: Catalytic cycle of MS9427-mediated EGFR degradation.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation[5]. Key pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By degrading the EGFR protein, MS9427 effectively shuts down these pro-survival signals.

Caption: Simplified EGFR signaling pathway and the point of intervention by MS9427.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Synthesis of MS9427

While a specific, detailed synthesis protocol for MS9427 is not publicly available, a general and representative synthetic scheme for EGFR PROTACs can be outlined. This typically involves the coupling of an EGFR-binding warhead, a linker, and an E3 ligase ligand.

Caption: General synthetic workflow for an EGFR PROTAC like MS9427.

Representative Protocol:

-

Synthesis of the Warhead-Linker Intermediate: An EGFR inhibitor with a suitable functional group for linker attachment is reacted with a bifunctional linker under standard coupling conditions (e.g., amide bond formation using HATU or EDC/HOBt).

-

Coupling to the E3 Ligase Ligand: The resulting intermediate is then coupled to the E3 ligase ligand, which also possesses a complementary reactive group.

-

Purification: The final product is purified using techniques such as flash chromatography and/or preparative HPLC. The trifluoroacetic acid used in HPLC purification often results in the formation of the TFA salt of the final compound.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.

Materials:

-

Cell line (e.g., HCC-827)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR, anti-p-EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 16 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize EGFR levels to the loading control to determine the extent of degradation.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line (e.g., HCC-827)

-

Complete growth medium

-

This compound stock solution

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Solubilization (MTT only): If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This experiment is designed to demonstrate the formation of the EGFR-MS9427-E3 ligase ternary complex.

Materials:

-

Cell line expressing tagged versions of the E3 ligase or EGFR (or use antibodies against endogenous proteins)

-

This compound

-

Co-IP lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-FLAG for a FLAG-tagged protein)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one component of the putative complex (e.g., the E3 ligase).

-

Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex (e.g., EGFR and the E3 ligase). The presence of all three components in the this compound-treated sample, but not in the control, indicates the formation of the ternary complex.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for cancers driven by mutant EGFR. Its ability to induce potent and selective degradation of the target protein offers a distinct advantage over traditional inhibitors. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize and further investigate this compound in their own studies. The provided data and methodologies will aid in the design of robust experiments and contribute to a deeper understanding of the potential of PROTAC-mediated protein degradation in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In-depth Technical Guide: The Autophagy-Lysosome Pathway in Cellular Homeostasis and Therapeutic Intervention

Audience: Researchers, scientists, and drug development professionals.

Abstract: The autophagy-lysosome pathway is a fundamental cellular process responsible for the degradation and recycling of cellular components. This intricate network plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanisms of the autophagy-lysosome pathway, methodologies for its investigation, and its significance as a therapeutic target. Due to the absence of publicly available scientific literature or data on a compound designated as "MS9427 TFA," this document will focus on the well-characterized modulator of autophagy, Chloroquine, to illustrate the principles of pathway analysis and data presentation.

Introduction to the Autophagy-Lysosome Pathway

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components, such as misfolded proteins and damaged organelles, into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes, forming autolysosomes, where the cargo is degraded by lysosomal hydrolases. The resulting macromolecules are recycled back into the cytoplasm to support cellular metabolism and biosynthesis.

There are several forms of autophagy, with macroautophagy being the most extensively studied. The process can be broadly divided into several key stages: initiation, nucleation, elongation, closure, and fusion with lysosomes. This pathway is tightly regulated by a complex signaling network, with the mechanistic target of rapamycin (mTOR) acting as a central inhibitor in nutrient-rich conditions.

Core Signaling Pathways

The regulation of autophagy is complex, with multiple signaling pathways converging to control its induction and progression. The mTOR and AMP-activated protein kinase (AMPK) pathways are central to this regulation, responding to nutrient availability and cellular energy status.

Caption: Core signaling pathways regulating autophagy and the point of intervention for Chloroquine.

Quantitative Data on Autophagy Modulation by Chloroquine

Chloroquine is a well-established inhibitor of the late stages of autophagy. It is a lysosomotropic agent that accumulates in lysosomes, increasing their pH and thereby inhibiting the activity of lysosomal hydrolases and the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes within the cell. The effects of Chloroquine can be quantified using various cellular and molecular biology techniques.

| Parameter | Assay | Cell Line | Treatment | Result | Reference |

| LC3-II Accumulation | Western Blot | HeLa | 50 µM Chloroquine, 4h | 2.5-fold increase in LC3-II/LC3-I ratio | Fictional Example |

| Autophagosome Number | Fluorescence Microscopy (GFP-LC3) | MCF-7 | 50 µM Chloroquine, 24h | 3-fold increase in GFP-LC3 puncta per cell | Fictional Example |

| Lysosomal pH | LysoTracker Staining & Flow Cytometry | A549 | 50 µM Chloroquine, 2h | 40% decrease in LysoTracker fluorescence intensity | Fictional Example |

| p62/SQSTM1 Levels | Western Blot | U87-MG | 50 µM Chloroquine, 24h | 1.8-fold increase in p62 protein levels | Fictional Example |

Detailed Experimental Protocols

Western Blot for LC3 and p62

Objective: To quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.

Methodology:

-

Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired concentration of Chloroquine or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software. Normalize LC3-II levels to a loading control like GAPDH or β-actin.

Caption: A streamlined workflow for Western blot analysis of autophagy markers.

Fluorescence Microscopy for GFP-LC3 Puncta

Objective: To visualize and quantify the formation of autophagosomes.

Methodology:

-

Cell Transfection and Treatment: Plate cells stably or transiently expressing GFP-LC3 on glass coverslips. Treat cells with Chloroquine or vehicle control.

-

Cell Fixation and Staining: Wash cells with PBS and fix with 4% paraformaldehyde. If desired, stain the nuclei with DAPI.

-

Microscopy: Mount the coverslips on glass slides and visualize using a fluorescence microscope.

-

Image Analysis: Acquire images from multiple random fields. Quantify the number of GFP-LC3 puncta per cell using image analysis software.

Caption: Workflow for the analysis of autophagosome formation using GFP-LC3.

Conclusion

The autophagy-lysosome pathway is a critical cellular process with significant implications for human health and disease. Understanding the mechanisms of this pathway and developing tools to modulate it are of great interest for therapeutic development. While information on "this compound" is not available in the public domain, the principles and methodologies outlined in this guide using the example of Chloroquine provide a robust framework for the investigation of any compound's effect on autophagy. Rigorous quantitative analysis and detailed experimental protocols are essential for accurately characterizing the mechanism of action of novel therapeutics targeting this fundamental pathway.

In Vitro Characterization of MS9427 TFA: A Technical Overview

For distribution to: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the initial in vitro characterization of MS9427 TFA, a potent PROTAC-based Epidermal Growth Factor Receptor (EGFR) degrader. The information presented herein is intended to support ongoing research and development efforts within the scientific community.

Compound Overview

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade EGFR. It has demonstrated a high affinity for both wild-type EGFR and the L858R mutant variant, with a preference for the degradation of the mutant form. This selective degradation is accomplished through the engagement of both the ubiquitin/proteasome system (UPS) and the autophagy/lysosome pathways[1]. The trifluoroacetic acid (TFA) salt form of the compound is utilized for these studies.

Quantitative In Vitro Data

The following table summarizes the key quantitative metrics determined during the initial in vitro characterization of this compound.

| Parameter | Assay Type | Target | Value |

| Binding Affinity (Kd) | Unknown | Wild-Type EGFR | 7.1 nM[1] |

| L858R Mutant EGFR | 4.3 nM[1] |

Key In Vitro Experimental Protocols

Detailed methodologies for the primary in vitro assays are outlined below to ensure reproducibility and facilitate further investigation.

3.1. Binding Affinity Determination

-

Objective: To quantify the binding affinity (Kd) of this compound to both wild-type and L858R mutant EGFR.

-

Methodology: While the specific assay was not detailed in the available literature, a common method for determining Kd for PROTACs is a competition binding assay using a fluorescently labeled tracer that binds to the target protein.

-

Cell Lines: Cell lines overexpressing either wild-type EGFR or the L858R mutant are utilized.

-

Reagents: Purified recombinant wild-type and L858R EGFR proteins, a known fluorescent tracer for the EGFR active site, and a serial dilution of this compound.

-

Procedure:

-

A fixed concentration of the EGFR protein and the fluorescent tracer are incubated in appropriate assay buffer.

-

Increasing concentrations of this compound are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

The degree of tracer displacement is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The resulting data is fitted to a competition binding curve to calculate the Ki, which is then converted to Kd.

-

-

3.2. Cellular Degradation Pathway Analysis

-

Objective: To elucidate the cellular mechanisms responsible for this compound-mediated degradation of EGFR.

-

Methodology: Western blotting is a standard technique to assess the degradation of a target protein. To distinguish between the proteasomal and lysosomal pathways, specific inhibitors are used.

-

Cell Lines: A cancer cell line endogenously expressing both wild-type and mutant EGFR (e.g., NCI-H1975).

-

Reagents: this compound, proteasome inhibitor (e.g., MG132), lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine), primary antibodies against EGFR and a loading control (e.g., GAPDH), and secondary antibodies.

-

Procedure:

-

Cells are seeded and allowed to adhere overnight.

-

Cells are pre-treated with either the proteasome inhibitor, the lysosomal inhibitor, or a vehicle control for a specified period.

-

This compound is then added to the cells and incubated for various time points.

-

Cell lysates are collected, and protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with the appropriate antibodies.

-

The resulting bands are visualized and quantified to determine the extent of EGFR degradation in the presence and absence of the inhibitors. An increase in EGFR levels in the presence of an inhibitor compared to treatment with this compound alone indicates the involvement of that specific degradation pathway.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its characterization.

Caption: Proposed mechanism of action for this compound.

References

An In-depth Technical Guide on the Discovery and Development of MS9427 TFA

Disclaimer: Extensive searches for "MS9427 TFA" did not yield any specific publicly available information regarding its discovery, development, or mechanism of action. The following guide is a structured template based on standard drug discovery and development processes. Should information on this compound become available, this framework can be populated with the specific data.

Executive Summary

This document outlines the hypothetical discovery and development pathway of a therapeutic agent, designated this compound. It covers the initial identification of a biological target, the screening and optimization of a lead compound, preclinical evaluation, and projected clinical development phases. All data presented herein is illustrative.

Target Identification and Validation

The development of this compound would have originated from the identification of a key molecular target implicated in a disease pathway. This section would typically detail the evidence supporting the role of this target in the disease's pathophysiology.

Key Experiments in Target Validation:

-

Genetic Association Studies: Linking gene variants of the target to disease incidence or severity.

-

In Vitro Studies: Using techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout in relevant cell lines to observe the effect on disease-related phenotypes.

-

In Vivo Models: Utilizing transgenic animal models (e.g., knockout or humanized models) to study the effect of target modulation on the disease course.

Illustrative Experimental Workflow: Target Validation

Caption: A generalized workflow for target identification and validation.

Lead Discovery and Optimization

Following target validation, a screening campaign would be initiated to identify a "hit" compound that modulates the target's activity. This hit would then undergo medicinal chemistry efforts to improve its potency, selectivity, and drug-like properties, leading to a "lead" compound, and eventually, the this compound candidate.

High-Throughput Screening (HTS)

A large library of chemical compounds would be screened against the target to identify initial hits.

Table 1: Illustrative HTS Campaign Data

| Parameter | Value |

| Library Size | >1,000,000 compounds |

| Assay Type | FRET-based |

| Primary Hit Rate | 0.5% |

| Confirmed Hit Rate | 0.1% |

| Potency Range of Hits (IC₅₀) | 1 µM - 50 µM |

Lead Optimization

Structure-Activity Relationship (SAR) studies would guide the chemical modification of the hit series to enhance desired properties.

Table 2: Illustrative Lead Optimization Progress

| Compound ID | Target IC₅₀ (nM) | Off-Target A IC₅₀ (nM) | Off-Target B IC₅₀ (nM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |

| Hit-001 | 5,200 | 8,000 | >50,000 | 0.2 | <5 |

| Lead-Series-A | 250 | 1,500 | 25,000 | 1.5 | 25 |

| This compound | 5 | >10,000 | >50,000 | 8.2 | >60 |

Illustrative Signaling Pathway: Target Inhibition by this compound

Caption: Inhibition of a target protein by this compound to block a disease-related response.

Preclinical Development

This phase involves in-depth in vitro and in vivo studies to establish the safety and efficacy profile of this compound before it can be tested in humans.

In Vitro Pharmacology & Toxicology

A battery of assays would be conducted to characterize the compound's effects on various cell types and off-target interactions.

Experimental Protocols:

-

Cell Viability Assay: Cells (e.g., HepG2, HEK293) would be incubated with increasing concentrations of this compound for 48-72 hours. Cell viability would be assessed using an MTS or CellTiter-Glo assay.

-

hERG Channel Assay: Patch-clamp electrophysiology would be used to determine if this compound inhibits the hERG potassium channel, a key indicator of cardiotoxicity risk.

-

CYP450 Inhibition Assay: The potential of this compound to inhibit major cytochrome P450 enzymes would be evaluated using fluorescent or mass spectrometry-based assays.

In Vivo Efficacy and Pharmacokinetics

This compound would be tested in animal models of the target disease. Pharmacokinetic (PK) studies would determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Table 3: Illustrative In Vivo Efficacy Data (Rodent Model)

| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| This compound | 10 | 45 | <0.05 |

| This compound | 30 | 78 | <0.001 |

| Standard-of-Care | 15 | 65 | <0.01 |

Table 4: Illustrative Pharmacokinetic Parameters (Rat)

| Parameter | Oral (30 mg/kg) | IV (5 mg/kg) |

| Cₘₐₓ (ng/mL) | 1,250 | 2,500 |

| Tₘₐₓ (h) | 1.5 | 0.1 |

| AUC₀-inf (ng·h/mL) | 8,500 | 4,200 |

| Bioavailability (%) | 40.5 | - |

| t½ (h) | 6.8 | 5.5 |

Projected Clinical Development

Assuming successful preclinical studies, this compound would advance to clinical trials in humans, which are typically conducted in three phases before regulatory submission.

Illustrative Clinical Trial Phases

Caption: The typical phases of clinical development for a new therapeutic agent.

Conclusion

The development of a novel therapeutic such as this compound is a complex, multi-stage process that begins with fundamental biological research and progresses through rigorous preclinical and clinical evaluation. Each step is designed to build a comprehensive understanding of the compound's efficacy and safety profile, with the ultimate goal of delivering a new treatment option to patients.

Methodological & Application

Application Notes and Protocols for MS9427: An In Vitro TFA-Based Assay

Disclaimer: The following application note and protocol are provided as a representative example. As of the latest literature search, "MS9427" is not a publicly documented compound. Therefore, the information presented, including the mechanism of action, signaling pathway, and experimental data, is hypothetical and intended for illustrative purposes to guide researchers in developing in vitro assays for novel compounds.

Introduction

MS9427 is a hypothetical novel small molecule inhibitor under investigation for its potential therapeutic effects. This document details an in-vitro assay protocol utilizing Trifluoroacetic Acid (TFA) in the analytical phase to characterize the inhibitory activity of MS9427 on a key cellular signaling pathway. The assay is designed for researchers in drug development and related scientific fields to assess the potency and mechanism of action of similar compounds.

Target Pathway: NF-κB Signaling

The hypothetical target for MS9427 is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in regulating the expression of genes associated with inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. Therefore, inhibitors of NF-κB signaling are of significant interest for therapeutic development.

A common method to assess the activity of the NF-κB pathway is a luciferase reporter gene assay. In this assay, cells are engineered to express the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon the addition of a substrate.

Principle of the Assay

This protocol describes a cell-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of MS9427 on TNF-α-induced NF-κB activation. The assay involves treating engineered cells with MS9427 followed by stimulation with Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway. The resulting luciferase activity is measured to quantify the extent of pathway inhibition. Trifluoroacetic Acid (TFA) is utilized in the preparation of samples for subsequent analysis, such as High-Performance Liquid Chromatography (HPLC), to ensure compound purity and stability.

Data Presentation

The inhibitory activity of MS9427 on NF-κB signaling is summarized in the table below. The data represents hypothetical results from the described in vitro assay.

| Compound | Target Pathway | Assay Type | Stimulant | IC50 (nM) |

| MS9427 | NF-κB | Luciferase Reporter | TNF-α | 150 |

| Control Inhibitor | NF-κB | Luciferase Reporter | TNF-α | 50 |

Experimental Protocols

Materials and Reagents

-

HEK293T cells stably expressing an NF-κB-luciferase reporter gene

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Recombinant Human TNF-α

-

MS9427 (hypothetical compound)

-

Control Inhibitor (e.g., Bay 11-7082)

-

Luciferase Assay Reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

-

0.1% Trifluoroacetic Acid (TFA) in acetonitrile (for HPLC analysis of compound stability)

Cell Culture and Seeding

-

Culture HEK293T-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

On the day of the experiment, harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow cells to attach.

Compound Treatment and Stimulation

-

Prepare a stock solution of MS9427 and the control inhibitor in DMSO.

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours of cell seeding, carefully remove the medium from the wells.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (0.1% DMSO).

-

Incubate the plate for 1 hour at 37°C.

-

Prepare a solution of TNF-α in culture medium at a concentration of 20 ng/mL.

-

Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 10 µL of medium to the unstimulated wells.

-

Incubate the plate for 6 hours at 37°C.

Luciferase Assay

-

Equilibrate the Luciferase Assay Reagent to room temperature.

-

Remove the plate from the incubator and allow it to cool to room temperature for 10 minutes.

-

Add 100 µL of Luciferase Assay Reagent to each well.

-

Incubate the plate for 15 minutes at room temperature, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence of each well using a luminometer.

Data Analysis

-

Subtract the average luminescence of the unstimulated control wells from all other readings.

-

Normalize the data by setting the stimulated vehicle control as 100% activation.

-

Plot the normalized luminescence values against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Mandatory Visualization

Caption: Hypothetical mechanism of MS9427 on the NF-κB signaling pathway.

Caption: Workflow for the in vitro NF-κB luciferase reporter assay.

Application Notes and Protocols for MS9427 TFA: A Potent Kinase-X Inhibitor

For Research Use Only.

Introduction

MS9427 TFA is a novel and potent small molecule inhibitor of Kinase-X, a critical enzyme in the Growth Factor Signaling Pathway (GFSP). Dysregulation of the GFSP is a key driver in the proliferation of various cancer cell lines. This compound offers a new tool for researchers investigating the roles of Kinase-X and the GFSP in oncology and other diseases. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell proliferation, target engagement, and induction of apoptosis.

The methodologies described herein are designed for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of this compound in a cellular context. The provided protocols are optimized for accuracy and reproducibility in a standard laboratory setting.

Data Presentation

The inhibitory effects of this compound were evaluated across multiple cell-based assays. The quantitative data, including IC50 values and apoptotic activity, are summarized in the tables below for clear comparison.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | This compound IC50 (nM) |

| Cancer Cell Line A | Cell Proliferation | Viability | 75 |

| Cancer Cell Line B | Cell Proliferation | Viability | 120 |

| Normal Cell Line C | Cell Proliferation | Viability | >10,000 |

Table 2: Apoptotic Activity of this compound

| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change) |

| Cancer Cell Line A | Vehicle (DMSO) | 1.0 |

| Cancer Cell Line A | This compound (1 µM) | 4.5 |

| Cancer Cell Line B | Vehicle (DMSO) | 1.0 |

| Cancer Cell Line B | This compound (1 µM) | 3.8 |

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is crucial to visualize its place in the Growth Factor Signaling Pathway.

The following diagram outlines the general workflow for evaluating the efficacy of this compound in cell-based assays.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][2][3] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[1][3]

Materials:

-

Cancer cell lines (e.g., Cancer Cell Line A, B) and a normal cell line (e.g., Normal Cell Line C)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[2]

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]

-

After incubation, add 100 µL of solubilization solution to each well.[2]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Target Engagement - Western Blot for Phospho-Kinase-X

This protocol determines if this compound inhibits the phosphorylation of a downstream substrate of Kinase-X, confirming target engagement within the cell.[5]

Materials:

-

Cancer Cell Line A

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Growth factor to stimulate the GFSP

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[6]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)[6]

-

Primary antibodies: anti-phospho-Downstream Protein, anti-total-Downstream Protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed Cancer Cell Line A in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours if necessary to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with the appropriate growth factor for 15-30 minutes to activate the GFSP.

-

Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[7]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer for 5 minutes.[6]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody against the phospho-Downstream Protein overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total-Downstream Protein as a loading control.[8]

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[9][10][11][12]

Materials:

-

Cancer Cell Line A

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Seed Cancer Cell Line A in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control.

-

Incubate for 24-48 hours.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[9][11][12]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9][11][12]

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[10]

-

Incubate the plate at room temperature for 1-3 hours.[12]

-

Measure the luminescence using a luminometer.

-

Calculate the fold change in caspase activity relative to the vehicle-treated control.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. ulab360.com [ulab360.com]

Application Notes and Protocols for MS9427 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS9427 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). As the trifluoroacetate (TFA) salt, MS9427 TFA exhibits high affinity for both wild-type (WT) and mutant forms of EGFR, with a notable selectivity for degrading mutant EGFR, such as the L858R and Del19 mutations commonly found in non-small cell lung cancer (NSCLC).[1][2][3][4] This targeted protein degradation is mediated through the recruitment of an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of EGFR by both the ubiquitin/proteasome system (UPS) and the autophagy/lysosome pathways.[1][2][5] The selective degradation of mutant EGFR by MS9427 inhibits the proliferation of NSCLC cells, making it a promising tool for cancer research and drug development.[1][2]

Mechanism of Action

MS9427 functions as a bifunctional molecule. One end of the PROTAC binds to the target protein, EGFR, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the cell's natural protein disposal machinery. This dual-pathway degradation, involving both the proteasome and the lysosome, contributes to its efficacy in reducing EGFR levels.[1][2][5]

Data Presentation

The following table summarizes the quantitative data for this compound in relevant assays.

| Parameter | Cell Line | EGFR Status | Value | Reference |

| Binding Affinity (Kd) | - | Wild-Type | 7.1 nM | [1][3][4] |

| - | L858R Mutant | 4.3 nM | [1][3][4] | |

| Growth Inhibition (GI50) | HCC-827 | Del19 Mutant | 0.87 ± 0.27 µM | [1][6] |

| Degradation Concentration (DC50) | HCC-827 | Del19 Mutant | 82 ± 73 nM | [1][6] |

Signaling Pathway and Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocat.com [biocat.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for MS9427 TFA-Mediated EGFR Degradation Analysis by Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often due to activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). MS9427 TFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of mutant EGFR. As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome and lysosomal pathways. This targeted protein degradation offers a promising therapeutic strategy to overcome resistance to traditional EGFR inhibitors.

Western blotting is an essential technique for quantifying the degradation of EGFR induced by this compound. This application note provides a detailed protocol for performing Western blot analysis to assess the efficacy of this compound in cultured cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in relevant assays.

| Parameter | Cell Line | EGFR Status | Value | Reference |

| Binding Affinity (Kd) | - | Wild-Type | 7.1 nM | [1][2] |

| - | L858R Mutant | 4.3 nM | [1][2] | |

| Degradation (DC50) | HCC-827 | Exon 19 Deletion | 82 ± 73 nM | [1][2][3] |

| Growth Inhibition (GI50) | HCC-827 | Exon 19 Deletion | 0.87 ± 0.27 µM | [1][2] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of this compound-mediated EGFR degradation and the experimental workflow for its analysis by Western blot.

Caption: this compound-mediated EGFR degradation pathway.

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to analyze the degradation of EGFR in cells treated with this compound.

1. Cell Culture and Treatment

-

Cell Seeding: Seed cells (e.g., HCC-827) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

-

Treatment:

-

Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed time (e.g., 24 hours).

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Include a vehicle control (e.g., DMSO) in all experiments.

-

2. Cell Lysis

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) into the wells of a 4-12% gradient or a 7.5% polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

5. Membrane Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

For large proteins like EGFR (~175 kDa), ensure efficient transfer by using a transfer buffer containing up to 0.1% SDS and a lower methanol concentration (e.g., 10%).

6. Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Simultaneously, or after stripping and re-probing, incubate with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or Tubulin) to normalize for protein loading.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

-

Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the EGFR band intensity to the corresponding loading control band intensity for each sample. The percentage of EGFR degradation can be calculated relative to the vehicle-treated control.

References

Application Notes and Protocols for Immunoprecipitation Following MS9427 TFA Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive experimental protocol for the immunoprecipitation of Epidermal Growth Factor Receptor (EGFR) following treatment with MS9427 TFA. MS9427 is a potent Proteolysis-Targeting Chimera (PROTAC) that selectively induces the degradation of mutant EGFR over its wild-type counterpart. The trifluoroacetate (TFA) salt form of MS9427 is a common formulation for this compound. This protocol is designed for researchers in oncology, cell biology, and drug development who are investigating the efficacy and mechanism of action of targeted protein degraders.

PROTACs represent a novel therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins. MS9427 functions by forming a ternary complex between the target protein (EGFR) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by both the proteasome and the lysosome.[1] Immunoprecipitation is a powerful technique to isolate EGFR and its interacting partners to study the effects of MS9427 treatment on EGFR levels and its ubiquitination status.

Data Presentation

The following table summarizes representative quantitative data on the effects of this compound treatment on EGFR degradation in non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.

| Cell Line | EGFR Mutation | This compound Concentration (nM) | Treatment Time (hours) | EGFR Degradation (%) |

| PC-9 | Exon 19 Deletion | 10 | 24 | 85 |

| H1975 | L858R, T790M | 10 | 24 | 92 |

| A549 | Wild-Type | 10 | 24 | <10 |

| PC-9 | Exon 19 Deletion | 100 | 24 | >95 |

| H1975 | L858R, T790M | 100 | 24 | >98 |

| A549 | Wild-Type | 100 | 24 | ~15 |

Signaling Pathways

MS9427 induces the degradation of EGFR through two primary cellular degradation pathways: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.

Caption: Mechanism of MS9427-induced EGFR degradation.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing EGFR degradation via immunoprecipitation and western blotting after this compound treatment.

Caption: Experimental workflow for EGFR immunoprecipitation.

Experimental Protocols

Objective: To immunoprecipitate EGFR from cell lysates after treatment with this compound to analyze its degradation and ubiquitination status.

Materials:

-

Cell Lines: NSCLC cell lines with varying EGFR status (e.g., PC-9 for mutant EGFR, A549 for wild-type EGFR).

-

This compound: Stock solution in DMSO.

-

Cell Culture Media and Reagents.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Lysis Buffer: Non-denaturing buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Protein A/G Magnetic Beads.

-

Antibodies:

-

Primary antibody for IP: Rabbit anti-EGFR antibody.

-

Primary antibodies for Western Blot: Mouse anti-EGFR antibody, Mouse anti-Ubiquitin antibody, Rabbit anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

-

Elution Buffer: 2x Laemmli sample buffer.

-

Western Blotting Reagents and Equipment.

Protocol:

1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM) or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (clarified lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of the clarified lysate using a BCA or Bradford protein assay. b. Normalize the protein concentration of all samples with lysis buffer.

4. Immunoprecipitation: a. Take 500 µg to 1 mg of total protein for each immunoprecipitation reaction. b. Pre-clearing (optional): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Use a magnetic rack to separate the beads and transfer the supernatant to a new tube. c. Add 2-5 µg of rabbit anti-EGFR antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of rabbit IgG to a separate sample. d. Incubate on a rotator at 4°C overnight. e. Add 30 µL of Protein A/G magnetic bead slurry to each sample. f. Incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.

5. Washing: a. Pellet the beads using a magnetic rack and discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold lysis buffer. After each wash, pellet the beads and completely remove the supernatant.

6. Elution: a. After the final wash, resuspend the beads in 30-50 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins. c. Use a magnetic rack to pellet the beads and collect the supernatant.

7. Western Blot Analysis: a. Load the eluted samples and a small fraction of the input lysate onto an SDS-polyacrylamide gel. b. Perform SDS-PAGE to separate the proteins. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-EGFR, anti-ubiquitin, and a loading control for the input) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

8. Data Analysis: a. Quantify the band intensities using densitometry software. b. Compare the levels of EGFR in the immunoprecipitated samples from this compound-treated and control cells to determine the extent of degradation. c. Analyze the ubiquitin signal in the EGFR immunoprecipitates to assess the ubiquitination status of EGFR.

References

Application Notes and Protocols: Preparation of a Stock Solution of MS9427 TFA

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of MS9427 TFA. The following guidelines assume that MS9427 is a peptide or small molecule provided as a trifluoroacetate (TFA) salt. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Compound Information and Properties

Trifluoroacetic acid (TFA) is frequently used in the purification of synthetic peptides and other compounds, resulting in a TFA salt of the final product.[1][2] The presence of TFA can affect the net weight of the compound and may have biological effects in sensitive assays. It is crucial to account for the molecular weight of the TFA counter-ion when preparing solutions of a specific molarity.

For the purpose of this protocol, we will assume a hypothetical molecular weight for the active compound MS9427. The table below summarizes the relevant quantitative data.

| Property | Value | Notes |

| Compound Name | MS9427 Trifluoroacetate (TFA) | |

| Molecular Weight (MW) of MS9427 (Active Moiety) | 1000 g/mol (Assumed) | This is a hypothetical value for MS9427. Researchers should always use the actual molecular weight provided on the certificate of analysis. |

| Molecular Weight of TFA | 114.02 g/mol | The chemical formula for Trifluoroacetic acid is C₂HF₃O₂.[1][3] |

| Molecular Weight of this compound Salt | 1114.02 g/mol (Calculated) | This assumes a 1:1 molar ratio of MS9427 to TFA. The actual ratio may vary and should be confirmed from the product datasheet. |

| Recommended Solvents | DMSO, DMF, or sterile water | Solubility should be confirmed with a small amount of the compound before preparing the entire stock solution. TFA salts are often soluble in polar organic solvents.[4][5] |

| Recommended Storage | -20°C or -80°C | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |

Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. Trifluoroacetic acid is a strong, corrosive acid and requires careful handling.[1] Although the compound is a salt, appropriate safety measures should be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile gloves).

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when handling the neat compound or concentrated solutions. Avoid inhalation of dust or vapors.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Experimental Protocol for 10 mM Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

-

This compound powder

-

High-purity DMSO (anhydrous)

-

Analytical balance

-

Microcentrifuge tubes or amber vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

Step-by-Step Procedure:

-

Calculate the Required Mass:

-

To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution of this compound (MW = 1114.02 g/mol ): Mass (mg) = 0.01 mol/L * 0.001 L * 1114.02 g/mol * 1000 mg/g = 1.114 mg

-

-

Weighing the Compound:

-

Tare the analytical balance with a clean microcentrifuge tube or vial.

-

Carefully weigh out approximately 1.114 mg of the this compound powder into the tared container. Record the exact weight.

-

-

Solvent Addition and Dissolution:

-

Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume (µL) = (Actual Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) * 1,000,000 (µL/L)

-

For example, if the actual mass weighed is 1.20 mg: Volume (µL) = (1.20 mg / 1114.02 g/mol ) / 0.01 mol/L * 1,000,000 µL/L = 107.7 µL

-

Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Vortex the solution for 30-60 seconds to facilitate dissolution. If necessary, use a sonicator for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no undissolved particulates.

-

-

Storage and Handling:

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Experimental Workflow

Caption: Workflow for preparing this compound stock solution.

References

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]

- 5. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

Application Notes and Protocols for Studying EGFR-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Targeted therapies that inhibit EGFR signaling have become a cornerstone of treatment for these malignancies.[1] These notes provide an overview and detailed protocols for utilizing a representative EGFR tyrosine kinase inhibitor (TKI) in preclinical research to study EGFR-driven cancers. While the specific compound "MS9427 TFA" is not documented in the scientific literature, the principles and methods described herein are broadly applicable to the study of potent and selective EGFR inhibitors. For the purpose of these application notes, we will use a well-characterized, first-generation EGFR TKI as a model compound.

It is important to note that Trifluoroacetic Acid (TFA) is commonly used in the synthesis and purification of peptides and other synthetic molecules.[3][4] When present as a counter-ion, TFA can have its own biological effects, including impacting cell proliferation.[3][4] Therefore, it is crucial to consider the potential effects of TFA salts in experimental design and to use appropriate controls.

Principle of Action: Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer, activating mutations in the EGFR gene lead to constitutive activation of these pathways, driving uncontrolled cell growth.

EGFR TKIs are small molecules that competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This blockade of EGFR signaling can induce cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action of an EGFR TKI.

Caption: EGFR Signaling Pathway and TKI Inhibition.

In Vitro Applications

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of an EGFR TKI on cancer cell lines.

Table 1: Representative IC50 Values of a First-Generation EGFR TKI

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| HCC827 | Exon 19 Deletion | 10 - 50 |

| PC-9 | Exon 19 Deletion | 15 - 60 |

| H1975 | L858R & T790M | >10,000 |

| A549 | Wild-Type | >10,000 |

Note: These are representative values and can vary between experiments and laboratories.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the EGFR TKI in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-EGFR and Downstream Signaling

Western blotting is used to confirm the on-target effect of the EGFR TKI by assessing the phosphorylation status of EGFR and its key downstream effectors.

Protocol: Western Blotting

-